SC-514

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

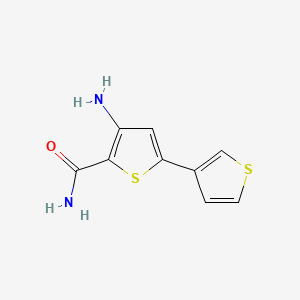

3-amino-5-thiophen-3-ylthiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2OS2/c10-6-3-7(5-1-2-13-4-5)14-8(6)9(11)12/h1-4H,10H2,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMUACLADCKCNKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C2=CC(=C(S2)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001257563 | |

| Record name | 3-Amino-5-(3-thienyl)thiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001257563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

354812-17-2 | |

| Record name | 3-Amino-5-(3-thienyl)thiophene-2-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=354812-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | SC 514 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0354812172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-5-(3-thienyl)thiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001257563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 354812-17-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Amino[2,3′-bithiophene]-5-carboxamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EU3S753TY9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

SC-514: A Technical Guide to its Mechanism of Action as a Selective IKKβ Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action of SC-514, a selective and ATP-competitive inhibitor of IκB kinase β (IKKβ). The document details the molecular interactions, signaling pathways, and cellular consequences of IKKβ inhibition by this compound, supported by quantitative data and detailed experimental protocols.

Core Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

This compound exerts its effects by targeting a critical juncture in the canonical nuclear factor-κB (NF-κB) signaling cascade. NF-κB is a family of transcription factors that plays a pivotal role in regulating inflammatory responses, cell survival, and immune function. The activity of NF-κB is tightly controlled by its sequestration in the cytoplasm by inhibitor of κB (IκB) proteins, most notably IκBα.

The IκB kinase (IKK) complex, composed of catalytic subunits IKKα and IKKβ (also known as IKK-1 and IKK-2, respectively) and a regulatory subunit NEMO (NF-κB essential modulator), is the central activator of the canonical NF-κB pathway. In response to pro-inflammatory stimuli such as tumor necrosis factor-alpha (TNF-α) or interleukin-1β (IL-1β), the IKK complex becomes activated and phosphorylates IκBα. This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks a nuclear localization sequence on the NF-κB p65 subunit, leading to its translocation into the nucleus. Once in the nucleus, p65 binds to specific DNA sequences to initiate the transcription of a wide array of pro-inflammatory and pro-survival genes.

This compound is a selective inhibitor of the IKKβ subunit.[1][2] It functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of IKKβ and preventing the transfer of phosphate to its substrate, IκBα.[2] This inhibition of IκBα phosphorylation prevents its degradation, thereby sequestering the NF-κB complex in the cytoplasm and blocking the downstream transcription of NF-κB-dependent genes.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data related to the inhibitory activity of this compound.

Table 1: Inhibitory Potency (IC50) of this compound

| Target | IC50 Value | Cell/System | Reference |

| IKKβ (IKK-2) | 3-12 µM | Recombinant Human | |

| IKK-2 | 11.2 µM | Not specified | [1] |

| Native IKK complex | 6.1 ± 2.2 µM | Not specified | [1] |

| Recombinant human IKK-1/IKK-2 heterodimer | 2.7 ± 0.7 µM | Recombinant | [1] |

| RANKL-induced osteoclastogenesis | <5 µM | RAW264.7 cells |

Table 2: Inhibition of NF-κB-Dependent Gene Expression by this compound in IL-1β-induced Rheumatoid Arthritis-Derived Synovial Fibroblasts (RASFs)

| Gene | IC50 Value | Reference |

| IL-6 | 20 µM | [2] |

| IL-8 | 20 µM | [2] |

| COX-2 | 8 µM | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

IKKβ Kinase Assay

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of IKKβ.

Materials:

-

Recombinant human IKKβ

-

IKKtide (a synthetic peptide substrate for IKKβ)

-

ATP

-

Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)

-

This compound

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

96-well white plates

-

Plate reader capable of measuring luminescence

Protocol:

-

Prepare a reaction mixture containing kinase assay buffer, IKKtide substrate, and ATP.

-

Prepare serial dilutions of this compound in the kinase assay buffer.

-

Add the this compound dilutions to the wells of a 96-well plate. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Add the recombinant IKKβ enzyme to all wells except the negative control.

-

Initiate the kinase reaction by adding the ATP/substrate mixture to all wells.

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

-

The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity.

-

Calculate the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

NF-κB Luciferase Reporter Gene Assay

This cell-based assay quantifies the ability of this compound to inhibit NF-κB-dependent gene transcription.

Materials:

-

HEK293 cells (or other suitable cell line)

-

NF-κB luciferase reporter plasmid (containing NF-κB response elements upstream of the luciferase gene)

-

Control plasmid (e.g., Renilla luciferase for normalization)

-

Transfection reagent (e.g., Lipofectamine)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

TNF-α or IL-1β (as an NF-κB activator)

-

This compound

-

Dual-Luciferase Reporter Assay System (Promega) or similar

-

96-well white, clear-bottom plates

-

Luminometer

Protocol:

-

Seed HEK293 cells in a 96-well plate and allow them to adhere overnight.

-

Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

-

After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).

-

Pre-incubate the cells with the inhibitor for 1-2 hours.

-

Stimulate the cells with an NF-κB activator (e.g., TNF-α at 10 ng/mL) for 6-8 hours. Include an unstimulated control group.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

Calculate the percentage of inhibition of NF-κB activity for each concentration of this compound relative to the stimulated control.

Western Blotting for IκBα Degradation and p65 Nuclear Translocation

This technique is used to visualize the effect of this compound on the phosphorylation and degradation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.

Materials:

-

RAW264.7 or similar macrophage cell line

-

LPS (Lipopolysaccharide) or other NF-κB stimulus

-

This compound

-

Cell lysis buffer (RIPA buffer) with protease and phosphatase inhibitors

-

Nuclear and cytoplasmic extraction kit

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies: anti-IκBα, anti-phospho-IκBα, anti-p65, anti-lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Plate cells and treat with this compound or vehicle for 1-2 hours, followed by stimulation with LPS (e.g., 1 µg/mL) for various time points (e.g., 0, 15, 30, 60 minutes).

-

For IκBα degradation: Lyse the whole cells in RIPA buffer.

-

For p65 translocation: Fractionate the cells into nuclear and cytoplasmic extracts using a commercial kit.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the appropriate primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to determine the levels of IκBα, phospho-IκBα, and the distribution of p65 in the cytoplasmic and nuclear fractions.

In Vivo Model of LPS-Induced Inflammation in Rats

This animal model is used to assess the anti-inflammatory efficacy of this compound in a living organism.

Materials:

-

Male Wistar or Sprague-Dawley rats

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)

-

Anesthesia

-

Blood collection tubes (with anticoagulant)

-

ELISA kits for TNF-α and IL-6

Protocol:

-

Acclimatize the rats for at least one week before the experiment.

-

Divide the rats into groups: Vehicle control, LPS only, and LPS + this compound at various doses.

-

Administer this compound or vehicle orally or intraperitoneally at a specified time before the LPS challenge (e.g., 1 hour).

-

Induce systemic inflammation by intraperitoneal injection of LPS (e.g., 1 mg/kg).

-

At a peak time point for cytokine release (e.g., 1.5-2 hours after LPS injection), collect blood samples via cardiac puncture under anesthesia.

-

Centrifuge the blood to obtain plasma or serum.

-

Measure the concentrations of TNF-α and IL-6 in the plasma/serum using specific ELISA kits according to the manufacturer's instructions.

-

Compare the cytokine levels between the different treatment groups to evaluate the in vivo anti-inflammatory effect of this compound.

Mandatory Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

Caption: The NF-κB signaling pathway and the inhibitory action of this compound on IKKβ.

References

SC-514: An In-Depth Technical Guide to NF-κB Pathway Inhibition

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SC-514 is a selective and reversible, ATP-competitive inhibitor of IκB kinase β (IKKβ), a critical enzyme in the canonical nuclear factor-κB (NF-κB) signaling pathway. By targeting IKKβ, this compound effectively blocks the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This action prevents the nuclear translocation of the NF-κB p65/p50 heterodimer, a key transcription factor responsible for regulating the expression of a multitude of genes involved in inflammation, immunity, cell proliferation, and survival. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its characterization.

Introduction to this compound

This compound, with the chemical formula C₉H₈N₂OS₂, is a small molecule inhibitor that has garnered significant interest for its specific action against IKKβ. Its ability to modulate the NF-κB pathway makes it a valuable tool for researchers studying inflammatory diseases, cancer, and other conditions where this pathway is aberrantly activated.

Chemical Properties of this compound

| Property | Value |

| Chemical Formula | C₉H₈N₂OS₂ |

| Molecular Weight | 224.3 g/mol [1] |

| CAS Number | 354812-17-2[1] |

| Appearance | Crystalline solid[2] |

| Solubility | Soluble in DMSO and DMF[2] |

Mechanism of Action: Inhibition of the Canonical NF-κB Pathway

The canonical NF-κB pathway is a central signaling cascade that responds to a variety of stimuli, including inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), as well as pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS). The activation of this pathway culminates in the nuclear translocation of NF-κB and the transcription of target genes.

This compound exerts its inhibitory effect by directly targeting IKKβ, a key kinase in this pathway.

The Canonical NF-κB Signaling Pathway and this compound Inhibition

As depicted in the diagram, this compound binds to the ATP-binding pocket of IKKβ, preventing the phosphorylation of IκBα. This stabilizes the IκBα-p65/p50 complex, sequestering the NF-κB dimer in the cytoplasm and thereby inhibiting the transcription of pro-inflammatory and other target genes.

Quantitative Data on this compound Efficacy

The inhibitory activity of this compound has been quantified in various in vitro and in vivo models. The half-maximal inhibitory concentration (IC₅₀) is a key metric for its potency.

Table 1: In Vitro Inhibitory Activity of this compound against IKK isoforms

| Target | IC₅₀ (µM) | Comments |

| Recombinant human IKK-2 (IKKβ) | 3-12 | ATP-competitive inhibition[1] |

| Native IKK complex | 6.1 ± 2.2 | |

| Recombinant human IKK-1/IKK-2 heterodimer | 2.7 ± 0.7 | |

| Recombinant human IKK-2 homodimer | 11.2 |

Table 2: In Vitro Efficacy of this compound on NF-κB-dependent Gene Expression

| Cell Type | Stimulus | Target Gene | IC₅₀ (µM) |

| Rheumatoid Arthritis-derived Synovial Fibroblasts | IL-1β | IL-6 | 20[1][3] |

| Rheumatoid Arthritis-derived Synovial Fibroblasts | IL-1β | IL-8 | 20[1][3] |

| Rheumatoid Arthritis-derived Synovial Fibroblasts | IL-1β | COX-2 | 8[1][3] |

| Rat Aortic Smooth Muscle Cells | LPS | iNOS | Not specified, but effective inhibition observed[2] |

| TNF-activated Astrocytes | TNF-α | TLR2 | Not specified, but effective inhibition observed[2] |

| RAW264.7 cells | RANKL | Osteoclastogenesis | <5 |

Table 3: In Vivo Efficacy of this compound

| Animal Model | Condition | Dosage | Effect |

| Rat | LPS-induced inflammation | 50 mg/kg (i.p.) | ~70% inhibition of serum TNF-α production[1] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the inhibitory effects of this compound on the NF-κB pathway.

IKKβ Kinase Assay (In Vitro)

This assay directly measures the ability of this compound to inhibit the enzymatic activity of IKKβ.

Workflow for IKKβ Kinase Assay

Protocol:

-

Prepare Reagents:

-

Recombinant human IKKβ enzyme.

-

Biotinylated IκBα peptide substrate (e.g., Biotin-Ser-Leu-His-Gln-Gly-Leu-Ser-Met).

-

Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 2 mM DTT, 0.01% Triton X-100).

-

ATP solution (prepare a stock solution, e.g., 10 mM).

-

This compound: Prepare a stock solution in DMSO and create serial dilutions in kinase assay buffer.

-

Stop solution (e.g., 100 mM EDTA).

-

-

Assay Procedure:

-

In a 96-well plate, add 10 µL of each this compound dilution or vehicle control (DMSO).

-

Add 20 µL of a solution containing recombinant IKKβ and the IκBα peptide substrate in kinase assay buffer.

-

Pre-incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 20 µL of ATP solution. The final ATP concentration should be at or near its Km for IKKβ.

-

Incubate the plate at 30°C for 30-60 minutes.

-

Stop the reaction by adding 50 µL of stop solution.

-

-

Detection (e.g., using a luminescence-based assay like ADP-Glo™):

-

Add ADP-Glo™ Reagent to deplete unused ATP.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

NF-κB Luciferase Reporter Gene Assay

This cell-based assay measures the transcriptional activity of NF-κB.

Protocol:

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293, HeLa) in appropriate growth medium.

-

Co-transfect the cells with a luciferase reporter plasmid containing NF-κB binding sites upstream of the luciferase gene and a control plasmid (e.g., Renilla luciferase) for normalization.

-

-

Treatment:

-

24 hours post-transfection, pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.

-

Stimulate the cells with an NF-κB activator (e.g., 10 ng/mL TNF-α or 1 ng/mL IL-1β) for 6-8 hours.

-

-

Luciferase Assay:

-

Lyse the cells using a passive lysis buffer.

-

Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

-

Calculate the percentage of inhibition of NF-κB activity for each this compound concentration relative to the stimulated vehicle control.

-

Determine the IC₅₀ value as described for the kinase assay.

-

Western Blot for IκBα Phosphorylation and Degradation

This assay visualizes the effect of this compound on the upstream events of NF-κB activation.

Protocol:

-

Cell Culture and Treatment:

-

Plate cells (e.g., synovial fibroblasts, macrophages) and allow them to adhere.

-

Pre-treat the cells with this compound or vehicle for 1-2 hours.

-

Stimulate the cells with an NF-κB activator (e.g., TNF-α) for various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

-

Protein Extraction and Quantification:

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against phospho-IκBα (Ser32/36), total IκBα, and a loading control (e.g., β-actin or GAPDH).

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the phospho-IκBα and total IκBα levels to the loading control.

-

Compare the levels of phosphorylated and total IκBα in this compound-treated cells to the vehicle-treated controls at each time point.

-

Immunofluorescence for p65 Nuclear Translocation

This imaging-based assay visualizes the subcellular localization of the NF-κB p65 subunit.

Protocol:

-

Cell Culture and Treatment:

-

Grow cells on glass coverslips in a multi-well plate.

-

Pre-treat with this compound or vehicle, followed by stimulation with an NF-κB activator.

-

-

Immunostaining:

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS.

-

Block with a suitable blocking buffer (e.g., 5% BSA in PBS).

-

Incubate with a primary antibody against the p65 subunit of NF-κB.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

-

Microscopy and Image Analysis:

-

Mount the coverslips on microscope slides.

-

Acquire images using a fluorescence or confocal microscope.

-

Analyze the images to quantify the nuclear and cytoplasmic fluorescence intensity of p65.

-

-

Data Analysis:

-

Calculate the ratio of nuclear to cytoplasmic p65 fluorescence for a population of cells in each treatment group.

-

Compare the nuclear translocation in this compound-treated cells to the vehicle-treated controls.

-

Conclusion

This compound is a potent and selective inhibitor of IKKβ that serves as a valuable research tool for elucidating the role of the NF-κB pathway in health and disease. Its well-defined mechanism of action and quantifiable inhibitory effects make it a cornerstone for studies in inflammation, immunology, and oncology. The detailed protocols provided in this guide offer a framework for researchers to effectively utilize this compound in their experimental designs and contribute to the growing body of knowledge surrounding NF-κB signaling. As with any small molecule inhibitor, careful consideration of its specificity and potential off-target effects is crucial for the accurate interpretation of experimental results.

References

An In-depth Technical Guide to the IKK-2 Inhibitor: SC-514

For Researchers, Scientists, and Drug Development Professionals

Core Summary

SC-514 is a potent, selective, and reversible small-molecule inhibitor of IκB kinase 2 (IKK-2), a critical enzyme in the nuclear factor-κB (NF-κB) signaling pathway. By competitively binding to the ATP-binding site of IKK-2, this compound effectively disrupts the canonical NF-κB activation cascade. This inhibition prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα, thereby sequestering the NF-κB p65/p50 heterodimer in the cytoplasm and preventing its translocation to the nucleus. The ultimate consequence is the downregulation of NF-κB-dependent gene expression, which includes a wide array of pro-inflammatory cytokines, chemokines, and other mediators of inflammation and cell survival. This targeted action makes this compound a valuable research tool for investigating the role of the NF-κB pathway in various physiological and pathological processes and a potential therapeutic agent for a range of inflammatory diseases and cancers.

Quantitative Data Presentation

The inhibitory activity of this compound has been quantified in various experimental systems. The following tables summarize the key half-maximal inhibitory concentration (IC50) values reported in the literature.

Table 1: In Vitro Inhibitory Activity of this compound on IKK Isoforms

| Target | IC50 Value | Assay Conditions | Reference |

| Recombinant Human IKK-2 | 3-12 µM | Cell-free kinase assay | [1] |

| Recombinant Human IKK-2 | 11.2 µM | Not specified | [2] |

| Native IKK Complex | 6.1 ± 2.2 µM | Immunoprecipitated from cell lysates | [2] |

| Recombinant Human IKK-1/IKK-2 Heterodimer | 2.7 ± 0.7 µM | Cell-free kinase assay | [2] |

| IKK-1, IKK-i, TBK-1 | >200 µM | Panel of 31 kinases | Not specified |

Table 2: Functional Inhibitory Activity of this compound in Cellular Assays

| Biological Process | Cell Type | IC50 Value | Stimulus | Reference |

| Inhibition of IL-6 Gene Expression | Rheumatoid Arthritis-Derived Synovial Fibroblasts (RASFs) | 20 µM | IL-1β | [1] |

| Inhibition of IL-8 Gene Expression | Rheumatoid Arthritis-Derived Synovial Fibroblasts (RASFs) | 20 µM | IL-1β | [1] |

| Inhibition of COX-2 Gene Expression | Rheumatoid Arthritis-Derived Synovial Fibroblasts (RASFs) | 8 µM | IL-1β | [1] |

| Inhibition of RANKL-induced Osteoclastogenesis | RAW264.7 cells | <5 µM | RANKL | [3] |

Signaling Pathway and Mechanism of Action

This compound exerts its function by directly targeting IKK-2 within the canonical NF-κB signaling pathway. The following diagram illustrates this mechanism.

References

In Vitro Profile of SC-514: A Technical Guide to its Core Mechanisms and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro activities of SC-514, a selective inhibitor of IκB kinase β (IKKβ). This compound serves as a critical tool for investigating the NF-κB signaling pathway, a key regulator of inflammation, immunity, and cell survival. This document outlines the quantitative effects of this compound on various cellular processes, details the experimental protocols for its characterization, and visualizes the underlying signaling pathways and experimental workflows.

Core Mechanism of Action

This compound is an ATP-competitive inhibitor of IKKβ, a central kinase in the canonical NF-κB signaling cascade. By binding to the ATP pocket of IKKβ, this compound prevents the phosphorylation of IκBα. This inhibition of IκBα phosphorylation prevents its subsequent ubiquitination and proteasomal degradation. As a result, the NF-κB dimer (typically p65/p50) remains sequestered in the cytoplasm, unable to translocate to the nucleus and initiate the transcription of its target genes.

Quantitative Data Summary

The in vitro efficacy of this compound has been quantified across various assays and cell types. The following tables summarize the key inhibitory concentrations (IC50) and other relevant quantitative data.

Table 1: this compound Inhibitory Activity against IKKβ and NF-κB Dependent Processes

| Target/Process | Assay System | IC50 Value | Reference |

| IKKβ (IKK-2) | Recombinant Human Enzyme Assay | 3-12 µM | [1][2] |

| RANKL-induced Osteoclastogenesis | RAW264.7 cells | <5 µM | [3] |

| NF-κB-dependent gene transcription (IL-6) | IL-1β-stimulated RASFs | ~20 µM | [1] |

| NF-κB-dependent gene transcription (IL-8) | IL-1β-stimulated RASFs | ~20 µM | [1] |

| NF-κB-dependent gene transcription (COX-2) | IL-1β-stimulated RASFs | ~8 µM | [1] |

Table 2: Cellular Effects of this compound

| Cell Line | Effect | Concentration | Reference |

| RAW264.7 | Inhibition of RANKL-induced NF-κB activation | Dose-dependent | [3] |

| RAW264.7 | Induction of apoptosis | ≥12.5 µM | [3] |

| Rheumatoid Arthritis Synovial Fibroblasts (RASFs) | Blockade of IκBα phosphorylation and degradation | 100 µM | [1] |

| Rheumatoid Arthritis Synovial Fibroblasts (RASFs) | Reduction of p65 nuclear translocation | 100 µM | [1] |

Signaling Pathway and Experimental Workflow Visualizations

To elucidate the mechanism of action of this compound and the experimental procedures used for its characterization, the following diagrams are provided.

Detailed Experimental Protocols

The following are detailed methodologies for key in vitro experiments to characterize the activity of this compound.

IKKβ Kinase Activity Assay

Objective: To determine the direct inhibitory effect of this compound on IKKβ kinase activity.

Materials:

-

Recombinant human IKKβ

-

IKKβ substrate (e.g., a peptide containing the IκBα phosphorylation sites, such as IκBα (21-41))

-

This compound

-

ATP, [γ-³²P]ATP

-

Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 5 µM ATP)

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing kinase buffer, recombinant IKKβ, and the IKKβ substrate.

-

Add this compound at a range of concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO).

-

Pre-incubate the mixture for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the amount of incorporated ³²P in a scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.

NF-κB Luciferase Reporter Assay

Objective: To measure the effect of this compound on NF-κB-dependent gene transcription.

Materials:

-

A cell line stably or transiently expressing a luciferase reporter gene under the control of an NF-κB response element (e.g., RAW264.7-NF-κB-luc).

-

This compound

-

NF-κB stimulus (e.g., RANKL, TNFα, or LPS)

-

Cell culture medium and supplements

-

Luciferase assay reagent (containing luciferin)

-

Luminometer

Procedure:

-

Seed the NF-κB reporter cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours. Include a vehicle control.

-

Stimulate the cells with an appropriate NF-κB activator (e.g., 100 ng/mL LPS for RAW264.7 cells) and incubate for 4-6 hours.

-

Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.

-

Add the luciferase assay reagent to each well.

-

Measure the luminescence using a plate-reading luminometer.

-

Normalize the luciferase activity to a measure of cell viability if necessary.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

Western Blot for IκBα Phosphorylation and Degradation

Objective: To visualize the effect of this compound on the phosphorylation and subsequent degradation of IκBα.

Materials:

-

Cell line of interest (e.g., RASFs)

-

This compound

-

NF-κB stimulus (e.g., IL-1β)

-

Cell lysis buffer containing protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-IκBα (Ser32/36), anti-total IκBα, and anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and blotting equipment

-

Chemiluminescent substrate

Procedure:

-

Culture cells to 70-80% confluency.

-

Pre-treat cells with this compound or vehicle for 1-2 hours.

-

Stimulate cells with the NF-κB activator for a short time course (e.g., 0, 5, 15, 30 minutes).

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane (e.g., with 5% BSA in TBST for phospho-antibodies).

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to assess the levels of phosphorylated and total IκBα.

Immunofluorescence for p65 Nuclear Translocation

Objective: To visualize the effect of this compound on the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.

Materials:

-

Cell line of interest

-

This compound

-

NF-κB stimulus

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% goat serum in PBS)

-

Primary antibody: anti-p65

-

Fluorescently-labeled secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Fluorescence microscope

Procedure:

-

Grow cells on coverslips in a multi-well plate.

-

Pre-treat the cells with this compound or vehicle.

-

Stimulate the cells with the NF-κB activator for an appropriate time (e.g., 30-60 minutes).

-

Fix the cells with paraformaldehyde.

-

Permeabilize the cells with Triton X-100.

-

Block non-specific antibody binding.

-

Incubate with the anti-p65 primary antibody.

-

Wash and incubate with the fluorescently-labeled secondary antibody.

-

Wash and counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides and visualize the subcellular localization of p65 using a fluorescence microscope.

MTT Cell Viability Assay

Objective: To assess the cytotoxic effects of this compound.

Materials:

-

Cell line of interest

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plate

-

Spectrophotometer

Procedure:

-

Seed cells in a 96-well plate and allow them to attach.

-

Treat the cells with a range of this compound concentrations for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

This technical guide provides a comprehensive overview of the in vitro characterization of this compound, offering valuable information for researchers studying NF-κB signaling and those involved in the development of related therapeutic agents. The detailed protocols and visual aids are intended to facilitate the design and execution of robust and reproducible experiments.

References

SC-514: A Technical Guide to its Biological Activity

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth overview of the biological activity of SC-514, a selective inhibitor of IκB kinase β (IKKβ). It details its mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the associated cellular pathways and workflows.

Mechanism of Action

This compound is a selective, reversible, and ATP-competitive inhibitor of IκB kinase 2 (IKK-2), also known as IKKβ.[1][2] IKKβ is a critical kinase in the canonical nuclear factor-κB (NF-κB) signaling pathway, a central regulator of inflammation, immunity, cell proliferation, and survival.[3][4]

In the canonical pathway, stimuli such as interleukin-1β (IL-1β) or tumor necrosis factor-α (TNF-α) activate the IKK complex.[4][5] This complex, which includes IKKβ, then phosphorylates the inhibitor of κBα (IκBα).[3] This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal on the p65/p50 NF-κB heterodimer, allowing it to translocate into the nucleus.[6][7] Once in the nucleus, NF-κB binds to specific DNA sequences to initiate the transcription of a wide array of pro-inflammatory and survival genes, including cytokines (e.g., IL-6, IL-8, TNF-α) and enzymes (e.g., COX-2).[6][8]

This compound exerts its inhibitory effect by binding to the ATP-binding pocket of IKKβ, thereby preventing the phosphorylation of its substrates, most notably IκBα.[2][3] This action blocks the degradation of IκBα, sequesters NF-κB in the cytoplasm, and ultimately inhibits the transcription of NF-κB-dependent genes.[3][6] Interestingly, this compound does not prevent the initial activation and phosphorylation of the IKK complex itself but rather blocks its downstream kinase activity.[2][6]

Caption: this compound inhibits IKKβ, preventing IκBα phosphorylation and subsequent NF-κB activation.

Quantitative Biological Activity Data

The inhibitory activity of this compound has been quantified in various enzymatic and cell-based assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.[9]

Table 1: In Vitro Enzymatic Assays

| Target Enzyme/Complex | IC50 Value (μM) | Assay Type | Notes | Reference(s) |

| Recombinant Human IKK-2 (IKKβ) | 3 - 12 | Biochemical | ATP-competitive inhibition.[6][10] | [6][10] |

| Recombinant Human IKK-2 Homodimer | 3 - 12 | Biochemical | Comparable inhibition to other forms.[1] | [1] |

| rhIKK-1/rhIKK-2 Heterodimer | 2.7 ± 0.7 | Biochemical | Recombinant human enzymes.[1] | [1] |

| Native IKK Complex | 6.1 ± 2.2 | Biochemical | Isolated from cells.[1] | [1] |

Table 2: Cell-Based Assays

| Cell Type | Stimulus | Measured Endpoint | IC50 Value (μM) | Reference(s) |

| Rheumatoid Arthritis Synovial Fibroblasts (RASF) | IL-1β | IL-6 Gene Expression | 20 | [6] |

| Rheumatoid Arthritis Synovial Fibroblasts (RASF) | IL-1β | IL-8 Gene Expression | 20 | [6] |

| Rheumatoid Arthritis Synovial Fibroblasts (RASF) | IL-1β | COX-2 Gene Expression | 8 | [6] |

| RAW264.7 Macrophages | RANKL | Osteoclastogenesis | < 5 | [7] |

Key Biological Effects

Anti-Inflammatory Activity

This compound demonstrates significant anti-inflammatory properties both in vitro and in vivo. By inhibiting the NF-κB pathway, it effectively suppresses the expression of key inflammatory mediators. In IL-1β-stimulated synovial fibroblasts derived from patients with rheumatoid arthritis, this compound dose-dependently inhibits the transcription of genes for IL-6, IL-8, and COX-2.[6]

In vivo, this compound is effective in an acute model of inflammation. In rats challenged with lipopolysaccharide (LPS), a potent inflammatory stimulus, administration of this compound (50 mg/kg, i.p.) resulted in an approximate 70% reduction in the production of serum TNF-α.[6] This validates IKKβ as a viable target for anti-inflammatory drug development in a whole-organism context.[1][6]

Anticancer Activity and ROS Induction

Beyond its anti-inflammatory effects, this compound exhibits activity in cancer models, particularly melanoma. Co-treatment of melanoma cell lines with this compound (50 μM) and the alkylating agent Fotemustine significantly enhances the chemotherapy's cytotoxic effects.[1] This sensitization is linked to a unique dual mechanism of action. In addition to IKKβ inhibition, this compound was found to be a potent inducer of reactive oxygen species (ROS) in melanoma cells.[11] This ROS-inducing property, which is not shared by all IKKβ inhibitors, creates a state of oxidative stress that can render cancer cells more susceptible to DNA-damaging agents.[11]

Encapsulation of this compound into PLGA (Polylactic-Co-Glycolic Acid) nanoparticles has been shown to increase its anti-cancer therapeutic effects in prostate cancer (PC-3) cells by improving solubility and enabling a more controlled release.[12][13]

Caption: this compound enhances cancer therapy via IKKβ inhibition and ROS induction.

Attenuation of Osteoclastogenesis

The RANKL-induced NF-κB signaling pathway is essential for the differentiation and function of osteoclasts, the cells responsible for bone resorption.[7] Dysregulation of this process can lead to diseases like osteoporosis and cancer-induced bone loss. This compound has been identified as a potent inhibitor of this process. It dose-dependently inhibits RANKL-induced osteoclastogenesis in RAW264.7 macrophage precursor cells with an IC50 of less than 5 μM.[7] The mechanism involves the suppression of NF-κB activity by delaying the degradation of IκBα and inhibiting the nuclear translocation of the p65 subunit.[7] At higher concentrations (≥12.5 μM), this compound was also observed to induce apoptosis in these cells.[7]

Experimental Protocols

In Vitro IKKβ Kinase Assay

-

Objective: To determine the IC50 of this compound against recombinant IKKβ.

-

Materials: Recombinant human IKKβ, biotinylated IκBα peptide substrate, ATP (γ-32P or for use with antibody detection), kinase assay buffer (e.g., 25 mM HEPES, 10 mM MgCl₂, 1 mM DTT), this compound stock solution in DMSO, 96-well plates.

-

Procedure:

-

Prepare serial dilutions of this compound in kinase assay buffer. Add diluted compound or DMSO (vehicle control) to wells of a 96-well plate.

-

Add recombinant IKKβ enzyme to each well and incubate for 10-15 minutes at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of the IκBα peptide substrate and ATP.

-

Incubate the reaction for 30-60 minutes at 30°C.

-

Stop the reaction (e.g., by adding EDTA).

-

Quantify substrate phosphorylation. For radiolabel assays, this involves capturing the peptide on a filter membrane and measuring incorporated radioactivity using a scintillation counter. For antibody-based assays (e.g., HTRF, AlphaScreen), follow the manufacturer's detection protocol.

-

Calculate the percent inhibition for each this compound concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

-

Cellular NF-κB Inhibition Assay (RASF Cells)

-

Objective: To measure the effect of this compound on IL-1β-induced expression of NF-κB target genes.

-

Materials: Rheumatoid arthritis-derived synovial fibroblasts (RASFs), cell culture medium (e.g., DMEM with 10% FBS), this compound, human IL-1β, RNA extraction kits, qPCR reagents.

-

Procedure:

-

Plate RASFs in 6-well plates and grow to 80-90% confluency.

-

Pre-treat the cells with various concentrations of this compound (e.g., 0-100 μM) or DMSO vehicle for 1 hour.[5]

-

Stimulate the cells with IL-1β (e.g., 1 ng/mL) for 4-6 hours.[5]

-

Harvest the cells and extract total RNA using a suitable kit.

-

Perform reverse transcription to generate cDNA.

-

Quantify the relative expression of target genes (e.g., IL-6, IL-8, COX-2) and a housekeeping gene (e.g., GAPDH) using quantitative real-time PCR (qPCR).

-

Calculate the fold change in gene expression relative to unstimulated, vehicle-treated cells and determine the IC50 for the inhibition of each gene.

-

In Vivo LPS-Induced Inflammation Model

-

Objective: To evaluate the anti-inflammatory efficacy of this compound in an acute in vivo model.

-

Materials: Male Sprague-Dawley rats, this compound, vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline), Lipopolysaccharide (LPS), ELISA kit for rat TNF-α.[1]

-

Procedure:

-

Acclimate animals according to institutional guidelines.

-

Administer this compound (e.g., 50 mg/kg) or vehicle control via intraperitoneal (i.p.) injection.[6]

-

After a set pre-treatment time (e.g., 1 hour), challenge the animals with an i.p. injection of LPS (e.g., 1 mg/kg).

-

At the time of peak cytokine response (e.g., 90 minutes post-LPS), collect blood samples via cardiac puncture or other approved method.

-

Process blood to obtain serum.

-

Quantify the concentration of TNF-α in the serum using a specific ELISA kit.

-

Compare TNF-α levels between the this compound-treated group and the vehicle-treated group to determine the percentage of inhibition.

-

Caption: A typical experimental workflow for testing this compound efficacy in vivo.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A selective IKK-2 inhibitor blocks NF-kappa B-dependent gene expression in interleukin-1 beta-stimulated synovial fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. The NF-κB Pharmacopeia: Novel Strategies to Subdue an Intractable Target - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. This compound, a selective inhibitor of IKKβ attenuates RANKL-induced osteoclastogenesis and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Potential of Glucosinolates and Their Hydrolysis Products as Inhibitors of Cytokine Storms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. IC50 - Wikipedia [en.wikipedia.org]

- 10. This compound, IKKbeta inhibitor (CAS 354812-17-2) | Abcam [abcam.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

SC-514: A Deep Dive into its Effects on NF-κB-Mediated Gene Expression

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

SC-514 is a potent, selective, and reversible small molecule inhibitor of the IκB kinase β (IKKβ), a critical kinase in the canonical nuclear factor-κB (NF-κB) signaling pathway. By competitively binding to the ATP-binding site of IKKβ, this compound effectively abrogates the phosphorylation of IκBα, preventing its subsequent ubiquitination and proteasomal degradation. This results in the cytoplasmic sequestration of NF-κB heterodimers, predominantly p65/p50, thereby inhibiting their nuclear translocation and the transcription of a wide array of pro-inflammatory and immunomodulatory genes. This guide provides a comprehensive overview of the molecular effects of this compound on gene expression, detailed experimental protocols for its characterization, and visual representations of the underlying signaling pathways and experimental workflows.

Core Mechanism of Action: Inhibition of the Canonical NF-κB Pathway

The transcription factor NF-κB is a master regulator of genes involved in inflammation, immunity, cell proliferation, and survival.[1] In resting cells, NF-κB is held inactive in the cytoplasm through its association with inhibitor of κB (IκB) proteins, most notably IκBα.[1] Various stimuli, including pro-inflammatory cytokines like interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), activate the IκB kinase (IKK) complex.[2] This complex, composed of catalytic subunits IKKα and IKKβ and a regulatory subunit NEMO (NF-κB essential modulator), phosphorylates IκBα.[3]

This compound specifically targets the IKKβ subunit, acting as an ATP-competitive inhibitor.[2] This inhibition prevents the phosphorylation of IκBα, which in turn blocks its degradation. As a result, NF-κB remains bound to IκBα in the cytoplasm, and its nuclear translocation is impeded.[4] This ultimately leads to a dose-dependent reduction in the transcription of NF-κB target genes.[2] this compound has also been shown to inhibit the phosphorylation of the p65 subunit of NF-κB itself, which can affect its transactivation potential.[2]

Quantitative Analysis of this compound-Mediated Gene Expression Changes

This compound has been demonstrated to significantly alter the gene expression landscape in various cell types, primarily by downregulating the expression of NF-κB target genes. The following tables summarize the quantitative effects of this compound on the expression of key inflammatory genes.

Table 1: IC50 Values for this compound Inhibition of Cytokine and Enzyme Expression

| Gene | Cell Type | Stimulus | IC50 (µM) | Reference |

| IL-6 | Human Rheumatoid Synovial Fibroblasts | IL-1β | 20 | [5] |

| IL-8 | Human Rheumatoid Synovial Fibroblasts | IL-1β | 20 | [5] |

| COX-2 | Human Rheumatoid Synovial Fibroblasts | IL-1β | 8 | [5] |

Table 2: Effect of this compound on Gene Expression in Human Intestinal Organoids

This table presents a selection of NF-κB pathway-related genes that are differentially expressed in human intestinal organoids upon treatment with this compound in the context of bacterial colonization (heat-inactivated E. coli). Data is derived from RNA-sequencing experiments.[2]

| Gene Symbol | Gene Name | Log2 Fold Change (vs. Control) | p-value |

| Upregulated Genes | |||

| AKT1 | AKT Serine/Threonine Kinase 1 | 1.45 | <0.05 |

| FADD | Fas-Associated Death Domain | 1.18 | <0.05 |

| MAP3K1 | Mitogen-Activated Protein Kinase Kinase Kinase 1 | 1.15 | <0.05 |

| Downregulated Genes | |||

| CXCL8 (IL-8) | C-X-C Motif Chemokine Ligand 8 | -2.58 | <0.05 |

| MMP9 | Matrix Metallopeptidase 9 | -2.15 | <0.05 |

| IL1B | Interleukin 1 Beta | -1.89 | <0.05 |

| NFKBIA (IκBα) | NFKB Inhibitor Alpha | -1.57 | <0.05 |

| TNF | Tumor Necrosis Factor | -1.33 | <0.05 |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effect of this compound on gene expression and NF-κB signaling.

Cell Culture and Treatment

A generalized protocol for the culture and treatment of adherent cells with this compound is provided below. This should be adapted based on the specific cell line and experimental goals.

-

Cell Seeding: Plate cells (e.g., HeLa, HEK293, or synovial fibroblasts) in appropriate culture vessels (e.g., 6-well plates for RNA/protein extraction, 96-well plates for luciferase assays) at a density that will result in 70-80% confluency at the time of treatment. Culture in complete medium (e.g., DMEM with 10% FBS and 1% penicillin/streptomycin) at 37°C in a humidified 5% CO₂ incubator.

-

This compound Preparation: Prepare a stock solution of this compound (e.g., 10-100 mM in DMSO). For experiments, dilute the stock solution in a serum-free or complete medium to the desired final concentration (typically ranging from 10 to 100 µM).

-

Pre-treatment: Aspirate the culture medium from the cells and replace it with the medium containing the desired concentration of this compound or vehicle control (DMSO). Incubate for a pre-determined time, typically 1-2 hours, to allow for cellular uptake of the inhibitor.

-

Stimulation: Following pre-treatment, add the pro-inflammatory stimulus (e.g., IL-1β at 1-10 ng/mL or TNF-α at 10-20 ng/mL) directly to the medium.

-

Incubation: Incubate the cells for the desired period to assess the endpoint of interest (e.g., 30-60 minutes for protein phosphorylation, 4-24 hours for gene expression changes).

-

Harvesting: Proceed to harvest the cells for downstream analysis (e.g., RNA isolation, protein extraction).

RNA Isolation and RT-qPCR

This protocol outlines the steps for quantifying changes in target gene expression.

-

RNA Isolation: Lyse the cells directly in the culture dish using a lysis reagent such as TRIzol or a buffer from a column-based RNA isolation kit. Follow the manufacturer's protocol for total RNA purification.

-

DNase Treatment: To remove any contaminating genomic DNA, treat the isolated RNA with DNase I according to the enzyme manufacturer's instructions.

-

RNA Quantification: Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop, assessing A260/A280 and A260/A230 ratios).

-

cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) and/or random hexamer primers.

-

RT-qPCR: Perform real-time PCR using a qPCR instrument. A typical reaction mixture (20 µL) includes: 10 µL of 2x SYBR Green Master Mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of diluted cDNA, and 6 µL of nuclease-free water.

-

Primer Sequences (Human):

-

IL-6: Fwd: 5'-TGC AAT AAG GCT GTT TGT CA-3', Rev: 5'-GGT ACT CCA GAA GAC CAG GA-3'

-

IL-8: Fwd: 5'-ACT GAG AGT GAT TGA GAG TGG AC-3', Rev: 5'-AAG CTT TTA CTA TGG TCC TGA GG-3'

-

COX-2 (PTGS2): Fwd: 5'-TTC AAA TGA GAT TGT GGG AAA ATT GCT-3', Rev: 5'-AGA TCA TCT CTG CCT GAG TAT CTT-3'

-

GAPDH (housekeeping): Fwd: 5'-GAA GGT GAA GGT CGG AGT C-3', Rev: 5'-GAA GAT GGT GAT GGG ATT TC-3'

-

-

-

Data Analysis: Analyze the qPCR data using the comparative CT (ΔΔCT) method to determine the fold change in gene expression, normalized to a housekeeping gene (e.g., GAPDH) and relative to the control-treated samples.

Western Blotting for NF-κB Nuclear Translocation

This protocol allows for the visualization of p65 translocation from the cytoplasm to the nucleus.

-

Cell Lysis and Fractionation:

-

After treatment, wash cells with ice-cold PBS.

-

Scrape cells in a hypotonic buffer and incubate on ice to swell the cells.

-

Lyse the cells using a Dounce homogenizer or by passing through a narrow-gauge needle.

-

Centrifuge at low speed (e.g., 1,000 x g) to pellet the nuclei. The supernatant is the cytoplasmic fraction.

-

Wash the nuclear pellet with a wash buffer.

-

Lyse the nuclear pellet with a high-salt nuclear extraction buffer and incubate on ice with periodic vortexing.

-

Centrifuge at high speed (e.g., 16,000 x g) to pellet debris. The supernatant is the nuclear fraction.

-

-

Protein Quantification: Determine the protein concentration of both cytoplasmic and nuclear fractions using a BCA or Bradford assay.

-

SDS-PAGE and Transfer:

-

Denature 20-40 µg of protein from each fraction by boiling in Laemmli sample buffer.

-

Separate the proteins on a 10% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against p65 (e.g., Cell Signaling Technology, #8242, Clone D14E12, 1:1000 dilution) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. To ensure proper fractionation, probe for a cytoplasmic marker (e.g., GAPDH) and a nuclear marker (e.g., Lamin B1 or PCNA).

NF-κB Luciferase Reporter Assay

This assay quantifies the transcriptional activity of NF-κB.

-

Transfection: Co-transfect cells (e.g., HEK293) in a 96-well plate with an NF-κB-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

-

Treatment: 24 hours post-transfection, treat the cells with this compound and the stimulus as described in Protocol 3.1.

-

Cell Lysis: After the desired incubation period (typically 6-24 hours), wash the cells with PBS and lyse them using a passive lysis buffer.

-

Luciferase Activity Measurement:

-

Transfer the cell lysate to an opaque 96-well plate.

-

Use a dual-luciferase reporter assay system. First, add the firefly luciferase substrate and measure the luminescence using a plate reader.

-

Next, add the Stop & Glo® reagent to quench the firefly luciferase reaction and initiate the Renilla luciferase reaction. Measure the Renilla luminescence.

-

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Express the results as a percentage of the activity in the stimulated, vehicle-treated control.

Conclusion

This compound is a valuable tool for dissecting the role of the IKKβ/NF-κB signaling axis in various physiological and pathological processes. Its specific and potent inhibition of IKKβ leads to a marked reduction in the expression of a host of NF-κB-dependent genes, particularly those involved in the inflammatory response. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to understand and utilize this compound in their investigations into NF-κB signaling and its downstream consequences on gene expression. Further high-throughput transcriptomic and proteomic studies will continue to elucidate the full spectrum of cellular processes modulated by this important inhibitor.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Bacterial colonization stimulates a complex physiological response in the immature human intestinal epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 3. promega.es [promega.es]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Bacterial colonization stimulates a complex physiological response in the immature human intestinal epithelium | eLife [elifesciences.org]

SC-514: A Technical Guide to its Application in Inflammation Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

SC-514 is a potent, selective, and cell-permeable small molecule inhibitor of IκB kinase β (IKKβ), a critical enzyme in the nuclear factor-κB (NF-κB) signaling pathway. The NF-κB pathway is a cornerstone of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. By competitively binding to the ATP pocket of IKKβ, this compound effectively abrogates the downstream signaling cascade that leads to the activation of NF-κB. This whitepaper provides an in-depth technical overview of this compound, including its mechanism of action, quantitative data on its inhibitory activity, and detailed protocols for its use in key in vitro and in vivo inflammation research models.

Core Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The canonical NF-κB signaling pathway is a primary target for anti-inflammatory therapeutic development. In resting cells, NF-κB dimers (most commonly the p65/p50 heterodimer) are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins, with IκBα being the most abundant.[1] Upon stimulation by pro-inflammatory signals such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), the IKK complex, consisting of the catalytic subunits IKKα and IKKβ and the regulatory subunit NEMO (IKKγ), is activated.

IKKβ then phosphorylates IκBα at specific serine residues. This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal on the NF-κB complex, allowing it to translocate to the nucleus.[1] Once in the nucleus, NF-κB binds to specific DNA sequences (κB sites) in the promoter regions of target genes, initiating the transcription of a wide array of pro-inflammatory mediators, including cytokines (e.g., TNF-α, IL-6), chemokines, and adhesion molecules.

This compound exerts its anti-inflammatory effects by directly and selectively inhibiting the kinase activity of IKKβ. It acts as a reversible, ATP-competitive inhibitor, preventing the phosphorylation of IκBα.[2] This action stabilizes the IκBα-NF-κB complex in the cytoplasm, thereby blocking the nuclear translocation of NF-κB and the subsequent expression of inflammatory genes.

Quantitative Data Presentation

The efficacy of this compound has been quantified in various biochemical and cell-based assays. The following tables summarize the key inhibitory concentrations (IC50) of this compound against IKKβ and its impact on the production of inflammatory mediators.

| Target | Assay System | IC50 (μM) | Reference |

| Recombinant Human IKK-2 (IKKβ) | Kinase Assay | 11.2 | [2] |

| Recombinant Human IKK-2 Homodimer | Kinase Assay | 3-12 | [2] |

| Recombinant Human IKK-1/IKK-2 Heterodimer | Kinase Assay | 2.7 ± 0.7 | [2] |

| Native IKK Complex | Kinase Assay | 6.1 ± 2.2 | [2] |

| RANKL-induced Osteoclastogenesis | RAW264.7 cells | <5 | [3] |

Table 1: Inhibitory activity of this compound against IKKβ and related processes.

| Cell Type | Stimulus | Measured Endpoint | IC50 (μM) | Reference |

| Rheumatoid Arthritis Synovial Fibroblasts (RASF) | IL-1β | IL-6 Production | 20 | [4] |

| Rheumatoid Arthritis Synovial Fibroblasts (RASF) | IL-1β | IL-8 Production | 20 | [4] |

| Rheumatoid Arthritis Synovial Fibroblasts (RASF) | IL-1β | COX-2 Gene Expression | 8 | [4] |

Table 2: Cellular activity of this compound on inflammatory gene expression.

Detailed Experimental Protocols

The following section provides detailed methodologies for key experiments utilizing this compound to study inflammation.

In Vitro Assays

This protocol is adapted from commercially available kinase assay kits to determine the direct inhibitory effect of this compound on IKKβ activity.

Materials:

-

Recombinant human IKKβ (e.g., BPS Bioscience, #40304)

-

IKKtide (IKKβ substrate peptide) (e.g., BPS Bioscience)

-

ATP (e.g., BPS Bioscience, #79686)

-

Kinase Assay Buffer (e.g., 5x Kinase Buffer 1, BPS Bioscience, #79334)

-

This compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega, #V6930)

-

White, opaque 96-well plates

-

Plate reader with luminescence detection capabilities

Procedure:

-

Reagent Preparation:

-

Prepare 1x Kinase Assay Buffer by diluting the 5x stock with distilled water.

-

Prepare serial dilutions of this compound in 1x Kinase Assay Buffer containing a constant percentage of DMSO (e.g., 1%).

-

Prepare a master mix containing 1x Kinase Assay Buffer, ATP (final concentration typically 10-50 µM), and IKKtide substrate.

-

Dilute recombinant IKKβ to the desired concentration in 1x Kinase Assay Buffer. The optimal concentration should be determined empirically to yield a robust signal.

-

-

Assay Setup:

-

Add 2.5 µL of the diluted this compound or vehicle (DMSO control) to the wells of a 96-well plate.

-

To initiate the reaction, add 10 µL of diluted IKKβ enzyme to the "Test Inhibitor" and "Positive Control" wells. Add 10 µL of 1x Kinase Assay Buffer to the "Blank" wells.

-

Add 12.5 µL of the master mix to all wells.

-

-

Kinase Reaction:

-

Incubate the plate at 30°C for 45-60 minutes.

-

-

Signal Detection:

-

Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

-

Data Acquisition:

-

Measure the luminescence of each well using a plate reader.

-

Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.

-

This cell-based assay measures the transcriptional activity of NF-κB.

Materials:

-

HEK293 cells (or other suitable cell line)

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

NF-κB luciferase reporter plasmid (containing κB response elements)

-

Renilla luciferase control plasmid (e.g., pRL-TK)

-

Transfection reagent (e.g., Lipofectamine 2000)

-

TNF-α or LPS

-

This compound (dissolved in DMSO)

-

Dual-Luciferase® Reporter Assay System (Promega, #E1910)

-

White, clear-bottom 96-well plates

-

Luminometer

Procedure:

-

Cell Seeding:

-

One day prior to transfection, seed HEK293 cells into a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

-

Transfection:

-

Co-transfect the cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Incubate for 24 hours.

-

-

Treatment:

-

Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1 hour.

-

Stimulate the cells with an NF-κB activator, such as TNF-α (e.g., 20 ng/mL) or LPS (e.g., 100 ng/mL). Include an unstimulated control.

-

Incubate for an additional 6 to 24 hours.

-

-

Cell Lysis:

-

Remove the medium and wash the cells once with PBS.

-

Add 20 µL of 1x Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle rocking.

-

-

Luminescence Measurement:

-

Add 100 µL of Luciferase Assay Reagent II (firefly substrate) to each well and measure the firefly luminescence.

-

Add 100 µL of Stop & Glo® Reagent (Renilla substrate and firefly quencher) to each well and measure the Renilla luminescence.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the fold induction of the stimulated control over the unstimulated control.

-

Determine the percent inhibition of NF-κB activity for each this compound concentration.

-

This assay directly assesses the effect of this compound on the upstream event of IκBα phosphorylation and its subsequent degradation.

Materials:

-

RAW264.7 macrophages or other relevant cell line

-

Complete growth medium

-

LPS (from E. coli O111:B4)

-

This compound (dissolved in DMSO)

-

Phosphatase and protease inhibitor cocktails

-

RIPA lysis buffer

-

BCA Protein Assay Kit

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-IκBα (Ser32), anti-IκBα, anti-β-actin

-

HRP-conjugated secondary antibody

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment:

-

Plate RAW264.7 cells and allow them to adhere overnight.

-

Pre-treat the cells with this compound (e.g., 10-50 µM) or vehicle for 1 hour.

-

Stimulate the cells with LPS (e.g., 100 ng/mL) for various time points (e.g., 0, 15, 30, 60 minutes).

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein (e.g., 20-30 µg) in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (anti-phospho-IκBα or anti-IκBα) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply ECL reagent.

-

-

Detection and Analysis:

-

Capture the chemiluminescent signal using an imaging system.

-

Strip the membrane (if necessary) and re-probe for total IκBα and a loading control (e.g., β-actin).

-

Quantify the band intensities to determine the ratio of phosphorylated IκBα to total IκBα and the extent of IκBα degradation.

-

In Vivo Model: LPS-Induced TNF-α Production in Rats

This acute inflammation model is used to evaluate the in vivo efficacy of this compound.

Materials:

-

Male Sprague-Dawley or Wistar rats (e.g., 200-250g)

-

This compound

-

Vehicle for administration (e.g., 1% Hydroxypropyl methylcellulose (HPMC) with 0.5% Tween 80 in water for oral gavage, or a mix of DMSO, PEG300, Tween 80, and saline for intraperitoneal injection).[4]

-

LPS (from E. coli)

-

Sterile, pyrogen-free saline

-

Anesthesia (if required for procedures)

-

Blood collection tubes (e.g., serum separator tubes)

-

Rat TNF-α ELISA kit

Procedure:

-

Acclimatization:

-

Acclimatize animals to the housing conditions for at least one week before the experiment.

-

-

Drug Administration:

-

Inflammatory Challenge:

-

Approximately 1-2 hours after this compound administration, challenge the rats with an intravenous (i.v.) or i.p. injection of LPS (e.g., 0.2 mg/kg) dissolved in sterile saline.

-

-

Blood Collection:

-

At the time of peak TNF-α response (typically 90 minutes to 2 hours post-LPS challenge), collect blood samples. This can be done via cardiac puncture under terminal anesthesia or through an indwelling catheter.

-

-

Sample Processing:

-

Allow the blood to clot and then centrifuge to separate the serum.

-

-

TNF-α Measurement:

-

Measure the concentration of TNF-α in the serum samples using a commercially available rat TNF-α ELISA kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

Compare the serum TNF-α levels between the vehicle-treated and this compound-treated groups to determine the percentage of inhibition.

-

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the IKKβ/NF-κB pathway in inflammation. Its selectivity and well-characterized mechanism of action make it suitable for a range of in vitro and in vivo studies. The quantitative data and detailed protocols provided in this guide are intended to facilitate the effective use of this compound by researchers in academia and industry, ultimately aiding in the discovery and development of novel anti-inflammatory therapeutics. By precisely targeting a key node in the inflammatory cascade, this compound will continue to be instrumental in dissecting the complex signaling networks that underpin inflammatory diseases.

References

- 1. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound, a selective inhibitor of IKKβ attenuates RANKL-induced osteoclastogenesis and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

The Role of SC-514 in Osteoclastogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Osteoclasts, the primary bone-resorbing cells, are critical mediators of skeletal homeostasis and pathological bone loss. The differentiation and activation of osteoclasts, a process known as osteoclastogenesis, is tightly regulated by a complex network of signaling pathways. Among these, the nuclear factor-kappa B (NF-κB) pathway plays a pivotal role. SC-514, a selective inhibitor of IκB kinase β (IKKβ), has emerged as a potent modulator of osteoclastogenesis. This technical guide provides an in-depth analysis of the role of this compound in inhibiting osteoclast formation and function. It details the molecular mechanisms of action, presents available quantitative data, outlines key experimental protocols, and provides visual representations of the signaling pathways and experimental workflows involved. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of bone biology, pharmacology, and drug development.

Introduction